Glycerophospho-N-Oleoyl Ethanolamine

概要

説明

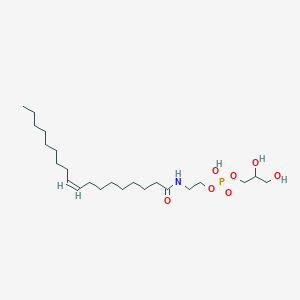

GNOE is a serum metabolite . It is a class of glycerophospholipids which contain the amino alcohol ethanolamine as a head group . It is the precursor of the cannabinoid compound oleoyl ethanolamide (OEA) . OEA is an endogenous, potent agonist for PPARα .

Synthesis Analysis

The different types of N-Acyl ethanolamines (NAEs), including GNOE, are derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) .Molecular Structure Analysis

GNOE has a molecular weight of 479.59 and its formula is C23H46NO7P . It is a cone-shaped lipid and thus may influence membrane curvature when incorporated . The GNOE molecule contains a total of 77 bonds. There are 31 non-H bonds, 3 multiple bonds, 23 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 phosphate .Chemical Reactions Analysis

GNOE is a precursor of oleoyl ethanolamide (OEA). OEA is an endogenous, potent agonist for PPARα . Like AEA, OEA is metabolized by fatty acid amide hydrolase (FAAH) .Physical And Chemical Properties Analysis

GNOE has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 127.2±0.3 cm3, a polar surface area of 135 Å2, and a polarizability of 50.4±0.5 10-24 cm3 .科学的研究の応用

Application in Chronic Wound Healing

- Scientific Field : Biomedical Science

- Summary of the Application : Glycerophospho-N-Oleoyl Ethanolamine, a naturally occurring lipid molecule, plays a role in various physiological processes, particularly in the regulation of appetite and energy balance . It has been used in a study investigating the therapeutic potential of indigenous Kaab Dum rice extract in the context of chronic wounds .

- Methods of Application or Experimental Procedures : The study involved an examination of the nutritional compositions and chemical profiles of Kaab Dum rice extract. The extract’s effects on chronic wounds in TGF-β-induced HaCaT cells were assessed. Evaluation methods included the detection of cellular oxidative stress, the examination of endoplasmic reticulum (ER) stress, wound healing assays, analysis of cell cycle arrest and the study of cellular senescence through senescence-associated β-galactosidase (SA-β-gal) staining .

- Results or Outcomes : The study found that TGF-β induces oxidative stress in HaCaT cells, which subsequently triggers ER stress, confirmed by the expression of the PERK protein. This ER stress results in cell cycle arrest in HaCaT cells, characterized by an increase in p21 protein, a cyclin-dependent kinase inhibitor (CDKI). Ultimately, this leads to cellular senescence, as confirmed by SA-β-gal staining. Importantly, the study reveals the effectiveness of Kaab Dum rice extract in promoting wound healing in the chronic wound model. The extract reduces ER stress and senescent cells. These beneficial effects are potentially linked to the antioxidant and anti-inflammatory properties of the rice extract .

Application in Obesity Management

- Scientific Field : Nutritional Science

- Summary of the Application : Glycerophospho-N-Oleoyl Ethanolamine, also known as Oleoylethanolamide, has been involved in modulating feeding and energy homeostasis . It does this by binding to peroxisome proliferator-activated receptor-alpha (PPAR-α) .

- Methods of Application or Experimental Procedures : The application of Glycerophospho-N-Oleoyl Ethanolamine in obesity management involves its systemic administration. It is studied for its effects on food intake and weight gain in animal models .

- Results or Outcomes : Systemic administration of Glycerophospho-N-Oleoyl Ethanolamine suppresses food intake and reduces weight gain in rats . This is potentially due to PPAR-α’s role as a major regulator of lipid metabolism in the liver .

Application in Neuroprotection

- Scientific Field : Neuroscience

- Summary of the Application : Glycerophospho-N-Oleoyl Ethanolamine, also known as Oleoylethanolamide (OEA), has been studied for its neuroprotective effects. It is thought to protect neurons by reducing inflammation and oxidative stress .

- Methods of Application or Experimental Procedures : The neuroprotective effects of OEA are typically studied in animal models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. These studies often involve the administration of OEA and subsequent assessment of neuronal health and function .

- Results or Outcomes : Studies have found that OEA can reduce inflammation and oxidative stress in the brain, which are key contributors to neuronal damage in neurodegenerative diseases. As a result, OEA treatment has been associated with improved neuronal health and function in these models .

Safety And Hazards

将来の方向性

The field of endocannabinoid research has experienced an explosive period of growth. The discovery of this receptor, cannabinoid receptor, has led to the identification of a G-protein-coupled receptor specific for 9-tetrahydrocannabinol, the active component of marijuana . These findings suggest the existence of additional enzymatic routes for the production of NAEs in vivo .

特性

IUPAC Name |

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNXVCGZJCGEKO-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycerophospho-N-Oleoyl Ethanolamine | |

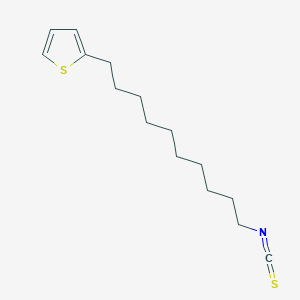

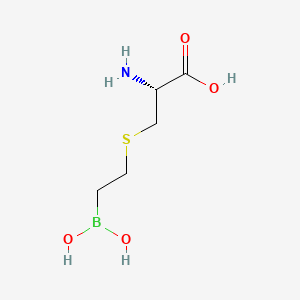

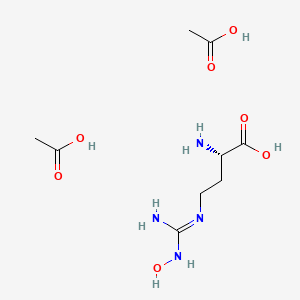

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B1662987.png)